6-[4-(2-Chlorobenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine
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Overview
Description
6-[4-(2-Chlorobenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 2-chlorobenzenesulfonyl group and a pyrimidine ring with trimethyl substitutions
Preparation Methods
The synthesis of 6-[4-(2-Chlorobenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first substituted with a 2-chlorobenzenesulfonyl group. This step often involves the reaction of piperazine with 2-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized separately, often starting from a suitable precursor such as 2,4,6-trimethylpyrimidine. The pyrimidine ring is then functionalized to introduce the necessary substituents.
Coupling Reaction: The final step involves coupling the piperazine intermediate with the functionalized pyrimidine ring. This step may require the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the desired product.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to improve yield and reduce costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.
Chemical Reactions Analysis
6-[4-(2-Chlorobenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction may lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4). These reactions can reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzene ring. Common reagents for these reactions include nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down the sulfonyl group, leading to the formation of the corresponding amine and sulfonic acid.
Scientific Research Applications
6-[4-(2-Chlorobenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Biological Research: The compound is used in biological assays to study its effects on cellular processes. It can be used to investigate the mechanisms of action of related compounds and to identify potential therapeutic targets.
Chemical Biology: The compound is used as a tool in chemical biology to study the interactions between small molecules and biological macromolecules. It can be used to probe the structure and function of proteins and other biomolecules.
Industrial Applications: The compound may have applications in the development of new materials and chemical processes. Its unique chemical properties make it a valuable building block for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 6-[4-(2-Chlorobenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use. Further research is needed to fully elucidate the mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
6-[4-(2-Chlorobenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine can be compared with other similar compounds, such as:
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is studied for its potential as an acetylcholinesterase inhibitor and has applications in the treatment of Alzheimer’s disease.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: These compounds are evaluated for their anti-tubercular activity and have shown significant activity against Mycobacterium tuberculosis.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound is synthesized for its potential biological activities and is characterized by its unique structure.
Properties
Molecular Formula |
C17H22ClN5O2S |
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Molecular Weight |
395.9 g/mol |
IUPAC Name |
6-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-N,N,2-trimethylpyrimidin-4-amine |
InChI |
InChI=1S/C17H22ClN5O2S/c1-13-19-16(21(2)3)12-17(20-13)22-8-10-23(11-9-22)26(24,25)15-7-5-4-6-14(15)18/h4-7,12H,8-11H2,1-3H3 |
InChI Key |
OJXSBEKAFQRNPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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